Enzymatic Dehydrogenation of 2-Methylhexanoyl-CoA: Relative Activity vs. Isovaleryl-CoA
In assays with Arabidopsis thaliana isovaleryl-CoA dehydrogenase (EC 1.3.8.4), the oxidation of 2-methylhexanoyl-CoA to yield 2-methylhex-2-enoyl-CoA proceeds with a relative activity of only 4% when compared to the enzyme's native substrate, isovaleryl-CoA [1]. This low, but measurable and specific, activity is a quantifiable characteristic of the enzyme's substrate promiscuity. In contrast, the structurally similar but longer-chain substrate 2-methylpalmitoyl-CoA exhibits a relative activity of 7% under the same conditions [2].
| Evidence Dimension | Relative enzyme activity (oxidation rate) |
|---|---|
| Target Compound Data | 4% (relative to isovaleryl-CoA) |
| Comparator Or Baseline | Isovaleryl-CoA (100% baseline); 2-methylpalmitoyl-CoA (7% relative activity) |
| Quantified Difference | 4-fold difference compared to the 7% activity of 2-methylpalmitoyl-CoA. |
| Conditions | Assay with Arabidopsis thaliana isovaleryl-CoA dehydrogenase (EC 1.3.8.4) using an electron acceptor. |
Why This Matters
This data establishes a precise, enzyme-specific activity threshold, confirming that 2-methylhex-2-enoyl-CoA is a functional, albeit low-activity, substrate for this enzyme and allows for the differentiation of its metabolism from longer-chain 2-methyl-branched analogs.
- [1] Daschner K, Couee I, Binder S. The mitochondrial isovaleryl-coenzyme A dehydrogenase of Arabidopsis oxidizes intermediates of leucine and valine catabolism. Plant Physiol. 2001;126:601-612. View Source
- [2] BRENDA entry for EC 1.3.8.4. Substrate: 2-methylhexanoyl-CoA, 2-methylpalmitoyl-CoA. View Source
